molecular formula C15H13NO4 B3388773 3-(2-Carbamoylphenoxymethyl)benzoic acid CAS No. 891831-58-6

3-(2-Carbamoylphenoxymethyl)benzoic acid

Cat. No.: B3388773
CAS No.: 891831-58-6
M. Wt: 271.27 g/mol
InChI Key: QAGZWYKACUOXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Carbamoylphenoxymethyl)benzoic acid (CAS 891831-58-6) is a benzoic acid derivative with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound features a benzoic acid group linked via a methylene bridge to a phenoxy ring that is further substituted with a carbamoyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . As a benzoic acid derivative, it shares a core structural motif with a wide range of biologically active molecules and approved pharmaceuticals, underscoring its potential as a key intermediate in drug discovery efforts . For instance, various benzoic acid derivatives are known for their applications as diuretics, anticancer agents, and local anesthetics, highlighting the versatility of this chemical scaffold . This product is strictly for Research Use Only (RUO) and is supplied with detailed analytical data to ensure quality and consistency in your experimental workflows . Researchers can utilize this compound in the synthesis of more complex molecules, as a precursor for protein degradation technologies like PROTACs, or in biochemical assay development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-carbamoylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c16-14(17)12-6-1-2-7-13(12)20-9-10-4-3-5-11(8-10)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGZWYKACUOXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891831-58-6
Record name 3-(2-carbamoylphenoxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches for the Synthesis of 3-(2-Carbamoylphenoxymethyl)benzoic acid

The synthesis of the target compound hinges on the effective formation of the central ether bond and the presence of the required functional groups in their correct positions.

The most common and versatile method for preparing ethers of this type is the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orglibretexts.org For the target molecule, a plausible and conventional pathway involves the reaction between a derivative of 3-methylbenzoic acid and salicylamide (B354443) (2-hydroxybenzamide).

A typical multi-step synthesis would proceed as follows:

Preparation of the Electrophile : The synthesis begins with a suitable starting material like 3-methylbenzoic acid. The benzylic position is first halogenated, typically using N-bromosuccinimide (NBS) under radical initiation, to yield 3-(bromomethyl)benzoic acid. To prevent the carboxylic acid from interfering with the subsequent ether synthesis, it is often protected as an ester (e.g., a methyl ester) by reacting it with methanol (B129727) under acidic conditions. This yields methyl 3-(bromomethyl)benzoate, the key electrophile.

Preparation of the Nucleophile : The nucleophile is generated from salicylamide (2-hydroxybenzamide). The phenolic hydroxyl group of salicylamide is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding sodium or potassium phenoxide. masterorganicchemistry.com This enhances the nucleophilicity of the oxygen atom.

Ether Formation : The methyl 3-(bromomethyl)benzoate is then reacted with the pre-formed salicylamide phenoxide. The phenoxide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a classic SN2 reaction to form the ether linkage. wikipedia.org This step yields the ester-protected intermediate, methyl 3-(2-carbamoylphenoxymethyl)benzoate.

Deprotection : In the final step, the methyl ester group is hydrolyzed back to a carboxylic acid. This is typically achieved by saponification using an aqueous base (like NaOH or KOH) followed by acidification, or by direct acidic hydrolysis. This step yields the final product, this compound.

The table below outlines the conventional synthesis pathway.

StepStarting MaterialsReagents and ConditionsIntermediate/ProductReaction Type
1a3-Methylbenzoic acidN-Bromosuccinimide (NBS), AIBN, CCl₄, heat3-(Bromomethyl)benzoic acidRadical Halogenation
1b3-(Bromomethyl)benzoic acidMethanol (CH₃OH), H₂SO₄ (cat.), heatMethyl 3-(bromomethyl)benzoateFischer Esterification
2SalicylamideSodium Hydride (NaH), THFSodium 2-carbamoylphenoxideAcid-Base Reaction
3Methyl 3-(bromomethyl)benzoate, Sodium 2-carbamoylphenoxideDMF or Acetone, heatMethyl 3-(2-carbamoylphenoxymethyl)benzoateWilliamson Ether Synthesis (SN2)
4Methyl 3-(2-carbamoylphenoxymethyl)benzoate1. NaOH(aq), heat 2. HCl(aq)This compound Ester Hydrolysis (Saponification)

In line with modern synthetic principles, efforts have been made to develop more efficient and environmentally friendly methods.

Microwave-Assisted Synthesis : The Williamson ether synthesis step can be significantly accelerated using microwave irradiation. This technique often reduces reaction times from hours to minutes and can improve yields by minimizing the formation of side products. nih.gov The reaction of salicylic (B10762653) acid derivatives with benzoyl chlorides under microwave conditions has been shown to be highly effective. nih.gov

Biocatalysis and Fermentation : Green chemistry also emphasizes the use of renewable feedstocks and biocatalytic processes. While not a direct synthesis of the final compound, the benzoic acid scaffold itself can be produced using engineered microorganisms. nih.gov Processes have been developed where Escherichia coli can convert renewable sources like L-phenylalanine or even glycerol (B35011) into benzoic acid through non-natural enzyme cascades. nih.gov This approach offers a sustainable alternative to producing key chemical building blocks under mild, aqueous conditions, reducing reliance on petroleum-based feedstocks and harsh chemical oxidants. nih.gov

Rational Design and Synthesis of Analogs and Derivatives

This compound serves as a scaffold that can be systematically modified to explore its chemical and biological properties. This process, known as lead optimization in drug discovery, involves the rational design and synthesis of analogs.

The structure of this compound offers several key positions for modification to fine-tune its physicochemical and pharmacological properties. The goal is to enhance desired activities while minimizing potential liabilities.

Aromatic Ring Substitution : The two aromatic rings can be substituted with a variety of functional groups. Introducing electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic distribution, pKa, lipophilicity, and metabolic stability of the molecule. google.comgoogle.com For example, the synthesis of various 2-phenoxybenzoic acids with different substitution patterns has been explored to study their solid-state behavior. nih.gov

Modification of the Carboxylic Acid : The benzoic acid group is a common site for modification. It can be converted into esters, amides, or bioisosteric replacements like tetrazoles to alter polarity, solubility, and cell permeability. The synthesis of benzamide (B126) derivatives from 3-phenoxybenzoic acid has been used to create compounds targeting specific biological pathways, such as VEGFR-2 inhibition. nih.govorgsyn.org

Modification of the Carbamoyl (B1232498) Group : The primary amide (carbamoyl) group on the second ring is a key hydrogen-bonding feature. It can be derivatized to secondary or tertiary amides or replaced with other functional groups like sulfonamides or nitriles to probe the importance of its hydrogen bond donating and accepting capabilities. researchgate.net

Linker Modification : The ether oxygen linker can be replaced with other groups to change the molecule's conformational flexibility and stability. Common bioisosteres for an ether include a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH₂-).

The table below provides examples of strategic modifications.

Modification SiteOriginal GroupExample ModificationRationale
Benzoic Acid Ring-H-Cl, -F, -OCH₃Modulate electronics, lipophilicity, and metabolic stability. google.com
Carboxylic Acid-COOH-COOCH₃ (Ester), -CONH₂ (Amide)Improve cell permeability, alter solubility. orgsyn.org
Phenoxy Ring-H-CH₃, -ClFine-tune binding interactions and steric properties. nih.gov
Carbamoyl Group-CONH₂-CONHCH₃, -SO₂NH₂Modify hydrogen bonding potential and pKa. researchgate.net
Ether Linker-O--S- (Thioether)Alter bond angle, flexibility, and metabolic profile. nih.gov

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, compound libraries can be generated. This is often done using parallel or combinatorial synthesis, where the same reaction sequence is applied to a diverse set of building blocks.

A typical strategy involves preparing a key intermediate, such as methyl 3-(bromomethyl)benzoate, in bulk. This intermediate can then be reacted in parallel with a library of diverse substituted salicylamides, each possessing different functional groups on the aromatic ring. Alternatively, a library of substituted benzyl (B1604629) halides could be reacted with a single salicylamide derivative. This approach allows for the rapid generation of dozens or even hundreds of distinct analogs for screening.

Modern drug discovery often integrates computational design with synthesis. For instance, in-silico libraries of potential analogs can be designed and computationally screened before committing to their chemical synthesis, as has been demonstrated with similar benzoyl salicylate (B1505791) structures. nih.gov This rational approach focuses synthetic efforts on the most promising candidates. The synthesis of a focused series of 3-phenoxybenzoic acid derivatives, including 1,3,4-oxadiazole (B1194373) and benzamide variants, for evaluation as enzyme inhibitors is a practical example of this type of library development for research exploration. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Critical Structural Determinants for Biological Efficacy

The Benzoic Acid Moiety: The carboxylic acid group is a crucial determinant of activity. Its acidic nature allows it to form key ionic interactions or hydrogen bonds with biological targets. The aromatic ring serves as a scaffold, positioning the carboxyl group in a specific orientation for optimal binding.

The Phenoxy Group: The phenoxy ring and its carbamoyl (B1232498) substituent are essential for defining the molecule's interaction with target proteins. The carbamoyl group (-CONH₂) is a potent hydrogen bond donor and acceptor, which can significantly contribute to binding affinity and specificity.

The Ether Linkage and Methylene (B1212753) Bridge: This flexible linker connects the two aromatic systems. Its length and conformational flexibility are critical, allowing the molecule to adopt the correct three-dimensional orientation required to fit into a specific binding pocket.

Alterations to any of these regions can drastically impact biological efficacy, highlighting their importance as determinants of the compound's function.

Analysis of Positional and Substituent Effects on Molecular Function

The arrangement of functional groups on the aromatic rings has a profound effect on the molecule's electronic properties and, consequently, its biological activity. In 3-(2-Carbamoylphenoxymethyl)benzoic acid, the meta position of the carboxyl group on the benzoic acid ring is a key feature.

Studies on substituted benzoic acids show that the position of a substituent (ortho, meta, or para) significantly influences the acidity (pKa) of the carboxyl group and its ability to interact with targets. researchgate.netsemanticscholar.org An electron-withdrawing substituent, for example, will increase the acidity of the benzoic acid. semanticscholar.org The effect is generally most pronounced from the para position, followed by ortho, and then meta.

The meta positioning in the title compound suggests a specific electronic and spatial arrangement is necessary for its intended biological role. Moving the linker to the ortho or para position would alter the distance and angle between the carboxyl group and the carbamoylphenoxy moiety, likely disrupting the optimal binding conformation.

Table 1. Predicted Effects of Substituents on the Benzoic Acid Ring
Position of Substituent (X)Type of SubstituentExamplePredicted Effect on AcidityPotential Impact on Activity
Para (4-position)Electron-Withdrawing-NO₂IncreaseMay enhance ionic interactions but alter overall binding.
Para (4-position)Electron-Donating-OCH₃DecreaseMay weaken ionic interactions but could introduce new favorable contacts.
Ortho (2-position)Bulky Group-C(CH₃)₃Variable (Steric Effects)Likely to cause steric hindrance, preventing proper binding. researchgate.net
Meta (3-position)Halogen-ClIncreaseCould enhance binding through altered electronics and potential halogen bonding.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is essential for understanding the three-dimensional structure that a flexible molecule like this compound adopts when interacting with its biological target. The molecule's flexibility is primarily due to rotation around several single bonds, particularly the torsion angles associated with the ether linkage and the methylene bridge.

While specific crystallographic data for the title compound is not widely available, studies on structurally similar molecules, such as 3-(azidomethyl)benzoic acid, have demonstrated the existence of conformational polymorphs. nih.govresearchgate.net This means that even in a solid state, the molecule can exist in different three-dimensional shapes due to rotations around flexible bonds. nih.govresearchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the potential energy surface of the molecule. These analyses can identify low-energy, stable conformations. The "bioactive conformation," or the specific shape the molecule adopts to bind to its target, may not necessarily be the absolute lowest energy conformation. nih.gov Identifying this bioactive conformation is a key step in structure-based drug design.

Table 2. Key Torsion Angles Determining Molecular Conformation
Torsion Angle (Dihedral)DescriptionImpact on Conformation
C(aromatic)-C(methylene)-O-C(aromatic)Rotation around the methylene-ether bondDetermines the relative orientation of the two aromatic rings.
C(carboxyl)-C(aromatic)-C(methylene)-ORotation of the entire phenoxymethyl (B101242) group relative to the benzoic acid ringControls the overall shape from linear to bent.
O-C(aromatic)-C(carbamoyl)-NRotation of the carbamoyl groupAffects the directionality of hydrogen bonds formed by the -CONH₂ group.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

The process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., dipole moment), and structural features (e.g., topological indices). dergipark.org.tr

Model Development: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create an equation that links the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

A well-validated QSAR model can be a powerful tool, guiding the synthesis of new derivatives by predicting which modifications are most likely to enhance biological efficacy. dergipark.org.tr

Table 3. Examples of Molecular Descriptors for a QSAR Study
Descriptor ClassDescriptor ExampleProperty Represented
PhysicochemicalLogPLipophilicity / Hydrophobicity
ElectronicDipole MomentMolecular Polarity
StericMolar Refractivity (MR)Molecular Volume and Polarizability
TopologicalWiener IndexMolecular Branching and Compactness
3D-QSARCoMFA Steric FieldsThree-dimensional shape and steric interactions

Molecular Mechanisms and Biological Target Elucidation in Vitro Studies

Enzyme Inhibition and Modulation Studies (In Vitro)

While no enzymes have been specifically identified as targets for 3-(2-Carbamoylphenoxymethyl)benzoic acid, research on analogous compounds provides a framework for potential inhibitory activities.

Studies on other benzoic acid derivatives have shown interactions with various enzymes. For instance, certain derivatives have been investigated for their potential to inhibit enzymes such as protein-tyrosine phosphatases (PTPs), which are crucial in signal transduction pathways. researchgate.netresearchgate.net Another related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been hypothesized to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. nih.govnih.gov Benzoic acid itself has been shown to inhibit Coenzyme Q biosynthesis in certain organisms by likely targeting prenylation reactions catalyzed by enzymes like Coq2. nih.gov

It is plausible that this compound could exhibit inhibitory activity against similar classes of enzymes, although empirical evidence is currently lacking.

Kinetic studies are essential to understand the nature of enzyme inhibition. For example, 2-(oxalylamino)-benzoic acid was identified as a classical competitive inhibitor of several PTPs. researchgate.netresearchgate.net This mode of inhibition, where the inhibitor competes with the substrate for the enzyme's active site, is a common mechanism for small molecule inhibitors. A study on a phenylsulfamoyl benzoic acid derivative revealed an uncompetitive mechanism of inhibition for ERAP2, where the inhibitor binds to the enzyme-substrate complex. nih.govresearchgate.net

Should this compound be found to inhibit an enzyme, detailed kinetic analyses, such as determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), would be necessary to characterize the interaction.

Receptor Binding and Ligand-Receptor Interaction Analysis (In Vitro)

The interaction of small molecules with cellular receptors is a key aspect of their biological activity.

While there is no data on the receptor affinity of this compound, related structures have been explored for their receptor binding capabilities. For example, sulfamoyl benzoic acid analogues have been synthesized and shown to be specific agonists for the LPA2 receptor, a G-protein coupled receptor. nih.gov The affinity of these compounds is often quantified by the half-maximal effective concentration (EC50) or the dissociation constant (Kd).

Future studies on this compound would need to employ receptor binding assays using a panel of receptors to determine its affinity and selectivity profile.

The binding of a ligand to a receptor typically initiates a cascade of intracellular signaling events. For instance, the activation of the LPA2 receptor by its agonists can lead to various cellular responses. nih.gov In other studies, derivatives of 3-arylaminoquinoxaline-2-carboxamide have been shown to inhibit the PI3K/Akt/mTOR signaling pathway. nih.gov A derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is thought to exert its anti-inflammatory effects by presumably inhibiting NF-κB signaling pathways. nih.govnih.govnih.gov

Investigating the effect of this compound on various signaling pathways would be a critical step in elucidating its mechanism of action.

Cellular Mechanism of Action Investigations (In Vitro)

Understanding the broader effects of a compound on cellular processes is crucial. This can involve studying its impact on cell viability, proliferation, apoptosis, and other cellular functions. For example, research on a related compound, 2-(3-(Chloromethyl)benzoyloxy)benzoic acid, has shown it can reduce the production of reactive oxygen species (ROS) and the expression of inflammatory markers in cell-based assays. nih.gov

To understand the cellular mechanism of this compound, a variety of in vitro cellular assays would be required to assess its effects on different cell types and under various conditions.

Effects on Fundamental Cellular Processes in Model Systems

Currently, there is no available research detailing the effects of this compound on fundamental cellular processes in model systems. Studies are needed to understand how this compound may influence cell signaling, metabolism, and other essential cellular functions.

Exploration of Intracellular Targets and Molecular Pathways

The specific intracellular targets and molecular pathways affected by this compound have not yet been identified. While other benzoic acid derivatives have been shown to interact with targets such as histone deacetylases (HDAC) and vascular endothelial growth factor receptor 2 (VEGFR-2), it is unknown if this compound shares these or has unique molecular targets. nih.govnih.gov Research in this area is crucial for understanding its mechanism of action.

Anti-proliferative and Cytotoxic Effects on Cell Lines (In Vitro)

Assessment of Cell Viability and Growth Inhibition in Cell Culture

There is no published data on the assessment of cell viability and growth inhibition of cancer cell lines treated with this compound. Standard assays such as the MTT or SRB assay would be required to determine the compound's potential anti-proliferative effects. nih.govdergipark.org.tr

Mechanistic Studies on Induced Cellular Death Pathways

Without evidence of cytotoxic activity, there have been no mechanistic studies on the cellular death pathways that might be induced by this compound. Should the compound demonstrate anti-proliferative properties, further investigation into whether it induces apoptosis, necrosis, or other forms of cell death would be necessary. nih.govnih.gov This could involve techniques such as flow cytometry and western blot analysis to detect markers of programmed cell death. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. For 3-(2-Carbamoylphenoxymethyl)benzoic acid, docking simulations can elucidate its potential to inhibit enzymes implicated in disease, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. wikipedia.orgnih.gov

Ligand-protein interaction profiling identifies the specific non-covalent interactions that stabilize a ligand within a protein's binding site. These interactions include hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. nih.govacademie-sciences.fr In a hypothetical docking study of this compound with the ATP-binding site of VEGFR-2, the molecule is positioned to form several key interactions.

The carboxylic acid group is a crucial anchor, often forming hydrogen bonds or ionic interactions with positively charged or polar residues like Lysine or Aspartate in the active site. frontiersin.org The carbamoyl (B1232498) group provides additional hydrogen bond donor and acceptor sites. The two aromatic rings can engage in hydrophobic and π-π stacking interactions with aromatic residues such as Phenylalanine or Tyrosine within the binding pocket. nih.gov The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry to fit the binding site. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions. nih.gov

Functional Group of LigandPotential Interacting Residue in VEGFR-2Interaction Type
Carboxylic Acid (-COOH)Asp1046Hydrogen Bond / Ionic Interaction
Carbamoyl (-CONH2)Glu885, Cys919Hydrogen Bond
Benzoic Acid RingVal848, Leu840Hydrophobic Interaction
Phenoxy RingPhe918, Leu1035Hydrophobic / π-π Stacking

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol or as an IC₅₀ value. nih.gov Lower energy scores typically indicate stronger binding. These scoring functions evaluate factors like electrostatic and van der Waals interactions, desolvation penalties, and entropic effects. nih.gov

For derivatives of 3-phenoxybenzoic acid targeting VEGFR-2, docking scores can be used to rank potential inhibitors before synthesis and in vitro testing. nih.gov For instance, studies on similar benzamide (B126) derivatives have reported binding energies ranging from -8 to -10 kcal/mol, suggesting potent inhibitory activity. researchgate.net Comparing the scores of multiple derivatives allows for a structure-activity relationship (SAR) analysis, guiding the optimization of the lead compound. frontiersin.org

CompoundPredicted Binding Affinity (ΔG, kcal/mol)Predicted Inhibition Constant (pKi)
This compound (Hypothetical)-9.156.72
Reference Inhibitor (e.g., Sorafenib)-10.507.71
Benzoic Acid-5.403.96

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's chemical behavior. researchgate.net For this compound, DFT calculations can optimize its three-dimensional structure and compute various electronic descriptors.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. nih.gov The HOMO is the region from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. rjpbr.com

For this compound, the HOMO is expected to be distributed across the electron-rich phenoxy ring system, while the LUMO is likely localized on the benzoic acid moiety, particularly the carboxyl group, which acts as an electron-withdrawing group. This separation of FMOs is characteristic of charge-transfer interactions.

ParameterEnergy Value (eV) (Hypothetical)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital
LUMO Energy-2.15Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)4.70Indicator of chemical stability and reactivity

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its intermolecular interactions. academie-sciences.fr The MEP map uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). wikipedia.orgresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atoms of the carboxyl and carbamoyl groups, which are the primary sites for hydrogen bonding. chemspider.com Regions of positive potential (blue) would be found around the acidic proton of the carboxyl group and the hydrogens of the amide group, highlighting their role as hydrogen bond donors. wikipedia.org This analysis complements docking studies by visually confirming the regions of the molecule most likely to engage in electrostatic interactions with a protein target. nih.govuzh.ch

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational stability of a ligand within a binding site and understanding how the complex behaves in a physiological environment (e.g., in explicit water). rjpbr.comnih.gov

An MD simulation of the this compound-VEGFR-2 complex would involve placing the docked structure in a simulated box of water and ions and simulating its atomic motions for a duration of nanoseconds. The stability of the complex is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. A stable complex will show the RMSD values plateauing to a relatively constant value, indicating that the ligand remains securely bound and does not cause significant destabilization of the protein structure. nih.gov This method validates the docking results and provides a more realistic assessment of the ligand's binding potential. rjpbr.com

Virtual Screening and De Novo Design Methodologies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. Among these, virtual screening and de novo design stand out as powerful strategies for the identification and optimization of novel therapeutic agents. While specific research focusing exclusively on the virtual screening or de novo design of This compound is not extensively documented in publicly available literature, the principles of these methodologies can be illustrated by examining studies on structurally related benzoic acid derivatives. These examples provide a framework for how This compound could be investigated for its potential biological activities.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches. Ligand-based virtual screening relies on the knowledge of molecules known to be active for a particular target, using them as a template to find other compounds with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

For instance, in the quest for new anticancer agents, derivatives of benzoic acid have been a subject of interest. A study on 2,5-substituted benzoic acid derivatives led to the discovery of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1. This research was guided by structure-based design, where the crystal structures of the target proteins informed the design of new compounds. This approach allowed for the optimization of the benzoic acid scaffold to achieve potent and selective binding. Similarly, a new series of 3-phenoxybenzoic acid derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors, a key target in angiogenesis. Molecular docking studies were employed to predict the binding modes and affinities of these compounds, guiding the selection of candidates for further biological testing.

De novo design, in contrast, involves the design of a novel molecule from scratch, often piece by piece, within the binding site of a target protein. This method aims to create a compound with optimal interactions with the target, potentially leading to higher affinity and selectivity. While a direct application of de novo design for This compound is not reported, the principles of building upon a core scaffold like benzoic acid are central to this approach.

The application of these computational methods often involves a combination of techniques. For example, after identifying initial hits through virtual screening, further computational analyses such as Density Functional Theory (DFT) calculations can be performed to understand the electronic properties and reactivity of the molecules. Molecular dynamics simulations can also be used to study the stability of the ligand-protein complex over time.

The table below summarizes findings from computational studies on various benzoic acid derivatives, illustrating the type of data generated in virtual screening and molecular modeling research.

Compound ClassTarget ProteinComputational MethodKey Findings
2,5-Substituted benzoic acidMcl-1, Bfl-1Structure-based design, Co-crystal structuresIdentification of equipotent dual inhibitors with nanomolar binding affinity.
3-Phenoxybenzoic acid derivativesVEGFR-2Molecular DockingIdentified compounds with good docking scores and cytotoxic activity against cancer cell lines.
Benzoic acid derivativeCarbonic anhydraseMolecular Docking, DFTThe molecule docked effectively with the target protein, indicating potential as an inhibitor.
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidCOX-2Molecular DockingDerivative showed a better docking score than Aspirin, suggesting higher potential affinity.

These examples underscore the utility of virtual screening and de novo design in the exploration of the chemical space around the benzoic acid scaffold. Such computational approaches would be instrumental in elucidating the potential therapeutic applications of This compound by identifying its likely biological targets and guiding the design of more potent and selective analogs.

Early Preclinical Biological Assessment in Vitro

In Vitro Antimicrobial Activity Profiling

No studies were identified that evaluated the antimicrobial properties of 3-(2-Carbamoylphenoxymethyl)benzoic acid.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no available data on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.

Antifungal Efficacy Against Fungal Pathogens

Information regarding the in vitro antifungal activity of this compound against any fungal pathogens has not been reported in the scientific literature.

Antiviral Properties in Cell Culture Models

No research has been published detailing the in vitro antiviral properties of this compound in cell culture models.

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of this compound has not been assessed in any published in vitro studies.

Radical Scavenging Assays (e.g., DPPH, ABTS)

There are no reports on the radical scavenging activity of this compound as determined by common assays such as DPPH or ABTS.

Reducing Power and Metal Chelation Studies

No data is available concerning the reducing power or metal-chelating capabilities of this compound.

Preclinical in vitro Anti-inflammatory Investigations

No research data was found regarding the in vitro anti-inflammatory activity of This compound . Studies on other benzoic acid derivatives have explored their potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.gov However, no such investigations have been reported for the specific compound .

Bioavailability and Metabolism Prediction (In Silico)

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico)

There are no available in silico studies predicting the ADME properties of This compound . Computational tools are frequently used in drug discovery to estimate the pharmacokinetic profile of new chemical entities, including their likely absorption, distribution, metabolism, and excretion characteristics. researchgate.netnih.govresearchgate.netmdpi.com Such predictive analyses for "this compound" have not been identified in the current body of scientific literature.

Advanced Topics and Future Research Directions

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The inherent versatility of the benzoic acid scaffold allows for a wide range of structural modifications, leading to the discovery of derivatives with novel therapeutic applications. Researchers are increasingly leveraging mechanistic insights to guide the rational design of these compounds for various diseases.

One of the most promising areas is oncology . Certain benzoic acid derivatives have been identified as potential anticancer agents. preprints.orgpreprints.org For instance, Bexarotene, a synthetic retinoid analog, has been approved for the treatment of cutaneous T-cell lymphoma and shows potential for breast and non-small cell lung cancer. preprints.org Other derivatives have demonstrated efficacy against various cancer cell lines, including HeLa, MCF-7, and colon cancer cells, by mechanisms such as inducing apoptosis and inhibiting key enzymes like VEGFR-2. preprints.org The ability to modulate critical molecular pathways involved in cancer progression underscores the therapeutic potential of this class of compounds. researchgate.net

In the realm of infectious diseases , novel benzoic acid derivatives are being developed to combat the growing threat of antimicrobial resistance. One such derivative, (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), has shown potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov Topical gel formulations of IOACA are being explored as an alternative to systemic antibiotics for skin infections. nih.gov Furthermore, ester derivatives of benzoic acid are being investigated as prodrugs for the treatment of tuberculosis, showing enhanced activity compared to the free acids, particularly nitrobenzoates. researchgate.netnih.gov The antimicrobial mechanism of benzoic acid often involves the disruption of the intracellular pH balance of microbial cells. ijcrt.org

Neurodegenerative diseases also represent a significant target for benzoic acid derivatives. For Alzheimer's disease, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been synthesized as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). sci-hub.senih.gov Certain derivatives exhibited potent inhibition of these enzymes, suggesting their potential in managing the complex pathology of Alzheimer's. sci-hub.senih.gov Additionally, a biodegradable and injectable thermogel based on a benzoic acid derivative has been designed for the treatment of glaucoma-related neurodegeneration. This system offers sustained drug delivery and antioxidant properties, helping to reduce retinal ganglion cell loss and promote neuron regeneration. nih.gov

The anti-inflammatory properties of benzoic acid derivatives, particularly those related to salicylic (B10762653) acid, are well-established. nih.gov Research continues to explore novel derivatives with improved selectivity for cyclooxygenase-2 (COX-2), aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The following table summarizes some of the novel therapeutic indications for various benzoic acid derivatives based on recent research findings.

Therapeutic AreaExample Derivative(s)Mechanism of Action/TargetReference(s)
Oncology Bexarotene, 3-[(6-Arylamino)pyridazinylamino]benzoic acidsRetinoid X receptor agonist, VEGFR-2 inhibition preprints.orgpreprints.org
Infectious Diseases (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), Nitrobenzoate estersAntibacterial, Antitubercular (prodrug) nih.govresearchgate.netnih.gov
Neurodegenerative Diseases Methylene-aminobenzoic acid derivatives, 4-hydroxy-3,5-dimethoxybenzoic acidAcetylcholinesterase and Carbonic Anhydrase inhibition, Antioxidant, Sustained drug delivery sci-hub.senih.govnih.gov
Inflammation 5-acetamido-2-hydroxy benzoic acid derivativesCyclooxygenase-2 (COX-2) inhibition mdpi.com

Integration of High-Throughput Screening and Omics Technologies in Discovery

The discovery and development of new drugs from the vast chemical space of benzoic acid derivatives are being significantly accelerated by the integration of high-throughput screening (HTS) and "omics" technologies.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets. nih.gov This technology is instrumental in identifying "hit" compounds from which more potent "lead" compounds can be developed. For instance, HTS has been employed to screen benzoic acid derivatives for their ability to inhibit sirtuins, a class of enzymes implicated in aging and cancer. nih.gov A genetically modified yeast strain was used as a screening tool to identify 4-dimethylaminobenzoic acid as a weak sirtuin inhibitor, which then served as a scaffold for developing more potent derivatives. nih.gov Similarly, HTS of both natural product and synthetic libraries is a key strategy in the discovery of new antibacterial agents to address the challenge of resistance. nih.gov The screening of 4-(1H-triazol-1-yl)benzoic acid hybrids has identified compounds with significant antioxidant activity. mdpi.com

Omics technologies , which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive understanding of the biological effects of compounds at a systems level. Metabolomics , in particular, has been applied to study the effects of benzoic acid derivatives. In one study, four different benzoic acid derivatives were screened for their ability to improve lipid accumulation in the microalga Schizochytrium limacinum. Metabolomics analysis revealed that p-aminobenzoic acid was the most effective, promoting glucose catabolism and increasing lipid yield by over 50%. nih.gov This approach provides valuable insights into the metabolic pathways affected by the compounds, guiding further optimization. Research on fungal extracts has also utilized these techniques to show that benzoic acid derivatives from Bjerkandera adusta can enhance the activity of protein degradation systems in human cells, with in silico studies supporting these findings. mdpi.com

The integration of these technologies creates a powerful pipeline for drug discovery, moving from broad screening to detailed mechanistic understanding.

The table below illustrates the application of these technologies in the study of benzoic acid derivatives.

TechnologyApplicationExample StudyKey FindingsReference(s)
High-Throughput Screening (HTS) Sirtuin Inhibitor DiscoveryScreening of disubstituted benzene (B151609) derivatives using a genetically modified yeast strain.Identified 4-tert-butylbenzoic acid as a weak but selective SIRT1 inhibitor. nih.gov
HTS Antioxidant DiscoveryIn vitro screening of 4-(1H-triazol-1-yl)benzoic acid hybrids.Identified several derivatives with potent radical scavenging activity. mdpi.com
Metabolomics Enhancing Lipid ProductionScreening of benzoic acid derivatives and metabolomic analysis in Schizochytrium limacinum.p-aminobenzoic acid significantly increased lipid yield by altering metabolic pathways. nih.gov
Proteomics/In Silico Proteostasis RegulationAnalysis of benzoic acid derivatives from Bjerkandera adusta on human fibroblasts.Compounds enhance protein degradation pathways, supported by computational binding studies. mdpi.com

Development of Advanced Analytical Techniques for Detailed Compound Characterization

The precise characterization of benzoic acid derivatives is crucial for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. Advanced analytical techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of benzoic acid derivatives. It is widely used to analyze the purity of synthesized compounds and to quantify them in various matrices. For example, HPLC methods have been developed for the analysis of benzoic acid derivatives on C18 columns, allowing for the separation of closely related compounds like acetylsalicylic acid and 4-hydroxybenzoic acid. sigmaaldrich.com HPLC was also used to quantify the content of a bioactive benzoic acid derivative in fungal extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is essential for the structural elucidation of newly synthesized benzoic acid derivatives. It provides detailed information about the chemical environment of atoms within a molecule, confirming its structure. Studies on novel 5-acetamido-2-hydroxy benzoic acid derivatives and multitarget inhibitors for Alzheimer's disease have relied on NMR for structural confirmation. sci-hub.semdpi.com

Mass Spectrometry (MS) , often coupled with chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, further confirming their identity. Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) has been used to confirm the hypothesized structures of benzoic acid derivatives isolated from fungi. mdpi.com

Computational Methods are increasingly being used to complement experimental data. Density Functional Theory (DFT) calculations can predict antioxidant properties by evaluating descriptors like bond dissociation enthalpy and ionization potential, as demonstrated in a study on triazole benzoic acid hybrids. mdpi.comMolecular Dynamics (MD) simulations and molecular docking are used to investigate the behavior of these derivatives in solution and their binding interactions with biological targets, respectively. mdpi.comucl.ac.uk These computational approaches provide insights into self-association in different solvents and predict binding affinities to receptors like COX-2, guiding the design of more effective drugs. mdpi.comucl.ac.uk

The combination of these advanced analytical and computational methods provides a comprehensive characterization of benzoic acid derivatives, from their fundamental chemical properties to their interactions in complex biological systems.

Challenges and Opportunities in the Academic Research Landscape of Benzoic Acid Derivatives

The academic research landscape for benzoic acid derivatives is vibrant, yet it faces several challenges that also present significant opportunities for innovation.

Challenges:

Environmental Impact and Sustainability: The industrial production of benzoic acid can involve harsh chemicals and may lead to environmental contamination. nih.gov A significant challenge is the development of "greener" synthesis methods with lower environmental impact and the establishment of safer disposal procedures. nih.gov

Antimicrobial Resistance: While new antibacterial derivatives are being developed, the continuous emergence of resistant bacterial strains remains a major hurdle. There is a constant need to discover derivatives with novel mechanisms of action to stay ahead of resistance. nih.govresearcher.life

Toxicity and Side Effects: Although many benzoic acid derivatives are considered safe, some can have adverse effects. A key challenge is to design derivatives with improved therapeutic indices, maximizing efficacy while minimizing toxicity. nih.govmdpi.com

Complexity of Biological Systems: Understanding the precise molecular mechanisms of action and predicting the in vivo behavior of new derivatives is complex. Overcoming the translational gap from in vitro and in silico studies to clinical success is a persistent challenge.

Opportunities:

Rational Drug Design: Advances in computational chemistry and structural biology provide unprecedented opportunities for the rational design of benzoic acid derivatives with high specificity and potency for a wide range of therapeutic targets. mdpi.comnih.gov

Multitargeted Therapies: The versatility of the benzoic acid scaffold is ideal for developing multitargeted drugs, which can be particularly effective for complex diseases like cancer and Alzheimer's disease. sci-hub.senih.gov

Prodrug Strategies: Designing benzoic acid derivatives as prodrugs can improve their pharmacokinetic properties, such as absorption and membrane permeability, leading to enhanced therapeutic efficacy, as seen in the research on antitubercular agents. researchgate.netnih.gov

Novel Drug Delivery Systems: The development of innovative drug delivery systems, such as injectable hydrogels, can enhance the therapeutic potential of benzoic acid derivatives by providing sustained release and targeted delivery. nih.gov

Interdisciplinary Collaboration: The journey of a benzoic acid derivative from laboratory synthesis to clinical application requires a collaborative effort between chemists, biologists, pharmacologists, and environmental scientists. Such interdisciplinary approaches are crucial for addressing the multifaceted challenges and unlocking the full potential of this important class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-carbamoylphenoxymethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The Suzuki coupling reaction is a robust approach for constructing the benzoic acid backbone. For example, 3-iodobenzoic acid can react with arylboronic acids (e.g., phenylboronic acid) in the presence of a PdCl₂ catalyst and NaOH to form 3-phenylbenzoic acid derivatives. Reaction optimization should focus on catalyst loading (e.g., 0.5–2 mol% Pd), temperature (80–100°C), and solvent polarity (e.g., DMF/H₂O mixtures) to maximize yield .
  • Data : shows a Suzuki reaction yielding 3-phenylbenzoic acid (198.2 g/mol) from 3-iodobenzoic acid, with PdCl₂ as the catalyst. Adjusting stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronic acid) can reduce side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks for the carbamoyl group (δ ~6.5–7.5 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbons).
  • IR : Look for absorption bands at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~3300 cm⁻¹ (N-H stretch of carbamoyl group).
    • Validation : Compare experimental data with computed spectra (e.g., PubChem entries for similar benzoic acid derivatives) to verify bond angles and dihedral conformations .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Analysis : The carbamoylphenoxymethyl group introduces steric hindrance, which may slow down electrophilic substitution. Electron-withdrawing effects from the carbamoyl group can activate the benzoic acid moiety for nucleophilic attacks. Computational modeling (e.g., DFT calculations) can predict regioselectivity in reactions like esterification or amidation .
  • Case Study : highlights that substituents on the phenyl ring (e.g., methoxy or chloro groups) alter reaction kinetics in multi-step syntheses. For instance, electron-deficient arylboronic acids may require higher catalyst loadings .

Q. What strategies resolve contradictions in reported solubility or crystallinity data for this compound?

  • Methodology :

  • Solubility Testing : Use polar aprotic solvents (e.g., DMSO, DMF) and quantify solubility via UV-Vis spectroscopy.
  • Crystallography : Single-crystal X-ray diffraction can resolve discrepancies by clarifying molecular packing. notes that dihedral angles in similar compounds affect crystal lattice stability .
    • Data Conflict : If solubility varies across studies, consider impurities (e.g., residual Pd in Suzuki reactions) or polymorphic forms. Recrystallization in mixed solvents (e.g., ethanol/water) can standardize results .

Q. How can adsorption studies using modified activated carbon inform the environmental fate of this compound?

  • Experimental Design :

  • Adsorption Efficiency : Measure uptake capacity (mg/g) at varying pH and ionic strengths. cites benzoic acid derivatives enhancing cobalt adsorption on activated carbon via carboxylate-metal interactions .
  • Kinetics : Fit data to Langmuir or Freundlich isotherm models to assess binding mechanisms.
    • Implications : Low adsorption (<50%) at neutral pH may indicate persistence in aqueous systems, necessitating advanced degradation studies (e.g., photolysis) .

Q. What computational tools predict feasible retrosynthetic pathways for derivatives of this compound?

  • Tools : AI-driven platforms (e.g., Reaxys, Pistachio) prioritize one-step routes using template relevance models. describes a retrosynthesis tool combining BKMS_METABOLIC and Reaxys databases to identify precursors like 3-iodobenzoic acid and carbamoyl chloride .
  • Validation : Compare predicted routes with literature (e.g., ’s Suzuki reaction) to assess accuracy. Adjust precursor scoring parameters to minimize implausible intermediates .

Key Considerations for Researchers

  • Contradictions : and suggest varying optimal conditions for Pd-catalyzed reactions; systematic screening (e.g., DoE) is recommended.
  • Advanced Applications : Explore biological activity (e.g., enzyme inhibition in ) using in vitro assays (IC₅₀ measurements) .
  • Safety : Adhere to lab protocols for handling Pd catalysts and carbamoylating agents (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Carbamoylphenoxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Carbamoylphenoxymethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.